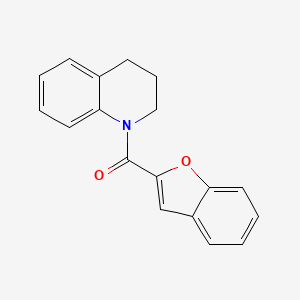![molecular formula C12H12BrF3N2O B5579063 1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5579063.png)
1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone, also known as KB-141, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of compounds known as alpha-2 adrenergic agonists and has been shown to have potential applications in various fields, including medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
Nucleophilic Substitution Reactions
- Erdogan and Erdoğan (2019) investigated the nucleophilic substitution reactions of imidazole with various 2-bromo-1-arylethanones computationally. They used Density Functional Theory (DFT) calculations to study the chemical reactions and properties of these compounds (Erdogan & Erdoğan, 2019).
Synthesis and Anticancer Potential
- Potikha and Brovarets (2020) described a method for assembling the imidazo[2,1-b][1,3]thiazole system. They found that certain derivatives exhibited moderate ability to suppress kidney cancer cell growth (Potikha & Brovarets, 2020).
Molecular Structure Analysis
- Mary et al. (2015) performed a comprehensive molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis, and molecular docking study of a related compound. Their research suggests potential anti-neoplastic properties (Mary et al., 2015).
Antibacterial and Antifungal Agents
- Sawant, Patil, and Baravkar (2011) synthesized 2,4,5-trisubstituted-1H-imidazoles and evaluated their antibacterial and antifungal activities. They focused on the structural elucidation of these compounds and their potential as antimicrobial agents (Sawant, Patil, & Baravkar, 2011).
Heme Oxygenase Inhibition
- Roman et al. (2010) explored the design of selective inhibitors of heme oxygenases using derivatives of 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones. Their research highlights the pharmacological applications of these compounds (Roman et al., 2010).
Synthesis of Novel Complexes
- Sun et al. (2010) synthesized new metal–organic frameworks using biphenyl-tetracarboxylate and flexible bis(imidazole) ligands. Their work demonstrates the application of these compounds in the construction of complex molecular structures (Sun et al., 2010).
Green Synthesis and Antimicrobial Activity
- Vekariya et al. (2017) reported the microwave-assisted green synthesis of imidazo[2,1-b]thiazole derivatives. They also evaluated their antimicrobial and antimalarial activities, highlighting the eco-friendly synthesis and biological applications of these compounds (Vekariya et al., 2017).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-[2-(trifluoromethyl)imidazolidin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3N2O/c13-9-3-1-8(2-4-9)10(19)7-11(12(14,15)16)17-5-6-18-11/h1-4,17-18H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERINSLAOCWVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(N1)(CC(=O)C2=CC=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5578980.png)
![2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)
![7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5578987.png)
![3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5578993.png)
![2-methyl-4-(3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5578996.png)
![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5579002.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5579006.png)




![3-methoxy-1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B5579055.png)
![9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579064.png)

